4-Methyl-4,5-dihydro-1,3-oxazol-2-amine 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 68210-17-3
VCID: VC7212349
InChI: InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6)
SMILES: CC1COC(=N1)N
Molecular Formula: C4H8N2O
Molecular Weight: 100.12 g/mol

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine

CAS No.: 68210-17-3

Cat. No.: VC7212349

Molecular Formula: C4H8N2O

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine - 68210-17-3

Specification

CAS No. 68210-17-3
Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
IUPAC Name 4-methyl-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6)
Standard InChI Key PIXPFRMNXPKTFS-UHFFFAOYSA-N
SMILES CC1COC(=N1)N
Canonical SMILES CC1COC(=N1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-4,5-dihydro-1,3-oxazol-2-amine, defines its structure:

  • A five-membered ring with oxygen at position 1 and nitrogen at position 3.

  • Single bonds between carbons 4 and 5 (dihydro configuration), introducing partial saturation.

  • A methyl group (-CH₃) at position 4 and an amine (-NH₂) at position 2.

The molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol.

Physical Properties

While experimental data for the target compound is sparse, estimates based on structurally related compounds suggest:

PropertyValue (Estimated)Source Analog
Density1.1–1.3 g/cm³
Boiling Point195–210°C
Melting PointNot reported
Flash Point75–85°C
SolubilityModerate in polar solvents

The dihydro configuration reduces ring strain compared to fully unsaturated oxazoles, potentially enhancing stability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The iodocyclization of O-alkenyl imidates, as described by , provides a viable route to dihydro-oxazoles. For 4-methyl-4,5-dihydro-1,3-oxazol-2-amine, a plausible synthesis involves:

  • Imidate Formation: Reacting a methyl-substituted allylic alcohol with an imidating agent (e.g., trichloroacetonitrile) to form an O-alkenyl imidate.

  • Iodocyclization: Treating the imidate with iodine to induce cyclization, forming the dihydro-oxazole ring.

  • Amine Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination.

This method yields diastereoisomers that can be separated chromatographically .

Reaction Mechanisms

The dihydro-oxazole ring exhibits reactivity typical of secondary amines and ethers:

  • Nucleophilic Substitution: The amine group participates in alkylation or acylation reactions.

  • Ring-Opening Reactions: Acidic conditions can hydrolyze the ring to form β-amino alcohols.

  • Oxidation: The saturated C4-C5 bond may oxidize to regenerate an aromatic oxazole under strong oxidizing conditions .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesBoiling Point (°C)
4-Methyl-1,3-oxazol-2-amine Fully unsaturated oxazole ring203.2
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine Bulky aryl substituent310.4

The dihydro configuration in the target compound lowers conjugation, reducing electronic delocalization compared to aromatic oxazoles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator